molecular formula C9H13NO2 B13929371 Methyl 4-isopropyl-pyrrole-2-carboxylate CAS No. 7165-07-3

Methyl 4-isopropyl-pyrrole-2-carboxylate

Cat. No.: B13929371
CAS No.: 7165-07-3
M. Wt: 167.20 g/mol
InChI Key: JFMAEFAAICBJEQ-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by a methyl ester group at the second position and an isopropyl group at the fourth position of the pyrrole ring. Pyrrole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .

Industrial Production Methods

Industrial production of pyrrole derivatives, including methyl 4-isopropyl-1H-pyrrole-2-carboxylate, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohols, and substituted pyrrole derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 4-isopropyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of methyl 4-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-isopropyl-1H-pyrrole-2-carboxylate include:

Uniqueness

Methyl 4-isopropyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the fourth position and the ester group at the second position of the pyrrole ring enhances its stability and reactivity compared to other pyrrole derivatives .

Properties

CAS No.

7165-07-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 4-propan-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-8(10-5-7)9(11)12-3/h4-6,10H,1-3H3

InChI Key

JFMAEFAAICBJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=C1)C(=O)OC

Origin of Product

United States

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